Evidence 1: Divergent Synthetic Application—Precursor to Kv1.3 Inhibitor PAC Chemotype Versus Morphinan Alkaloid Scaffolds
4-(2-Methoxyphenyl)cyclohexan-1-one serves as a critical building block for the disubstituted cyclohexyl (DSC) template, enabling synthesis of the prototypical Kv1.3 inhibitor 4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone (PAC), which exhibits a Ki of approximately 300 nM against Kv1.3 channels with a Hill coefficient near 2 in both ⁸⁶Rb⁺ efflux assays and voltage-clamp recordings in human T-lymphocytes [1]. By contrast, the positional isomer 2-(4-methoxyphenyl)cyclohexanone is exclusively cited as a synthetic intermediate for rac-14-epi-Dextromethorphan, a morphinan-type antitussive scaffold . The C-4 aryl substitution pattern is essential for constructing the geminal disubstitution architecture of the DSC pharmacophore; this topology cannot be accessed from any 2-arylcyclohexanone starting material [1].
| Evidence Dimension | Synthetic intermediate destination and downstream pharmacophore class |
|---|---|
| Target Compound Data | Enables DSC template → Kv1.3 inhibitor PAC (Ki ~300 nM at Kv1.3, Hill coefficient ≈2) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)cyclohexanone: enables morphinan scaffold → rac-14-epi-Dextromethorphan (antitussive/analgesic chemotype) |
| Quantified Difference | Target yields Kv1.3-targeted immunosuppressant chemotype; comparator yields opioid receptor-targeted morphinan chemotype—fundamentally distinct pharmacological classes |
| Conditions | Multi-step organic synthesis; PAC pharmacology validated in ⁸⁶Rb⁺ efflux assay and voltage-clamp electrophysiology in human T-lymphocytes [1] |
Why This Matters
Procurement of the incorrect positional isomer directs the entire synthetic sequence toward an unintended pharmacophore class, invalidating structure-activity relationship (SAR) studies and wasting synthetic effort.
- [1] Schmalhofer WA, Bao J, McManus OB, Green B, Matyskiela M, Wunderler D, et al. Identification of a new class of inhibitors of the voltage-gated potassium channel, Kv1.3, with immunosuppressant properties. Biochemistry. 2002;41(24):7781-7794. doi:10.1021/bi025722c. View Source
